

Alternate names for Triphenylvinylsilane like (Triphenylsilyl)ethylene

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Compound of Interest

Compound Name: Triphenylvinylsilane

Cat. No.: B098950

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An In-Depth Technical Guide to (Triphenylsilyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Triphenylsilyl)ethylene, also known as **Triphenylvinylsilane**. It covers its nomenclature, key chemical properties, detailed synthesis protocols, and its applications in various organic reactions. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Nomenclature and Chemical Properties

Triphenylvinylsilane is a versatile organosilicon compound with several recognized names in the chemical literature. A summary of its common identifiers and key physicochemical properties is provided below for easy reference.

Table 1: Alternate Names and Synonyms for **Triphenylvinylsilane**

Type	Name
IUPAC Name	ethenyl(triphenyl)silane[1]
Common Names	Triphenylvinylsilane[1], (Triphenylsilyl)ethylene[2]
Synonyms	Ethenyltriphenylsilan[2], Vinyltriphenylsilane[1], Silane, ethenyltriphenyl-[1], Silane, triphenylvinyl-[1]

Table 2: Physicochemical Properties of **Triphenylvinylsilane**

Property	Value
CAS Number	18666-68-7[1][2]
Molecular Formula	C ₂₀ H ₁₈ Si[1][2]
Molecular Weight	286.44 g/mol [1][2]
Appearance	White to off-white solid
Melting Point	68-71 °C
Boiling Point	190 °C at 3 mmHg
Purity	≥98%[3]
Storage	Store at 4°C under a nitrogen atmosphere[3]

Synthesis of Triphenylvinylsilane

The most common and efficient method for the laboratory-scale synthesis of **Triphenylvinylsilane** is through the Grignard reaction. This involves the reaction of a vinyl Grignard reagent with triphenylchlorosilane.

Experimental Protocol: Grignard Reaction Synthesis

This protocol outlines the synthesis of **Triphenylvinylsilane** from triphenylchlorosilane and vinylmagnesium bromide.

Materials:

- Triphenylchlorosilane (1.0 eq)
- Vinylmagnesium bromide (1.0 M solution in THF, 1.2 eq)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Hexane
- Ethyl acetate

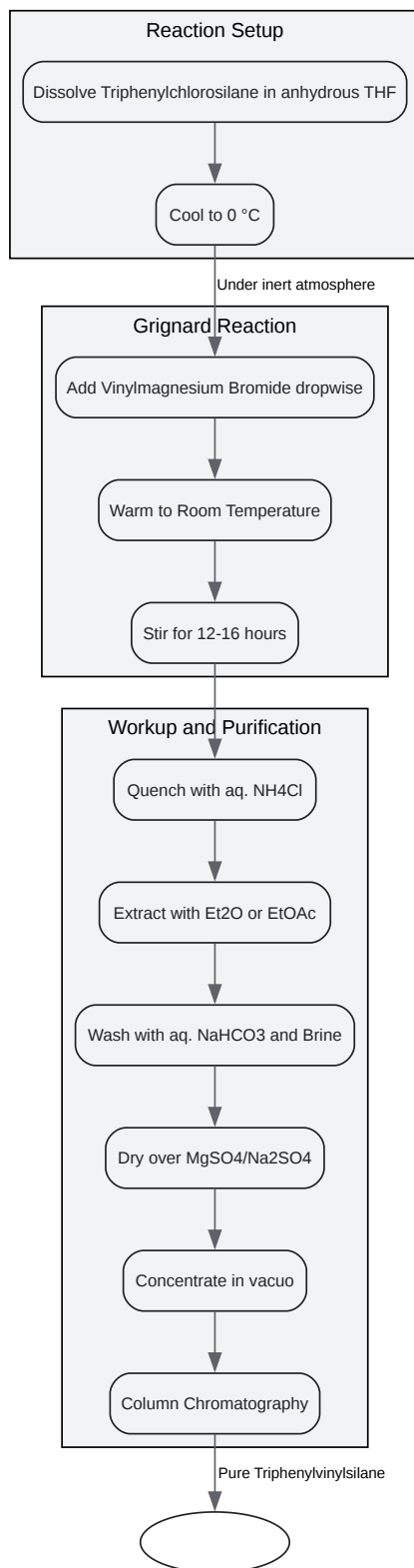
Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylchlorosilane in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C using an ice bath.
- Slowly add the vinylmagnesium bromide solution dropwise to the stirred solution of triphenylchlorosilane over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford **Triphenylvinylsilane** as a white solid.

Synthesis Workflow Diagram

Synthesis of Triphenylvinylsilane via Grignard Reaction

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **Triphenylvinylsilane**.

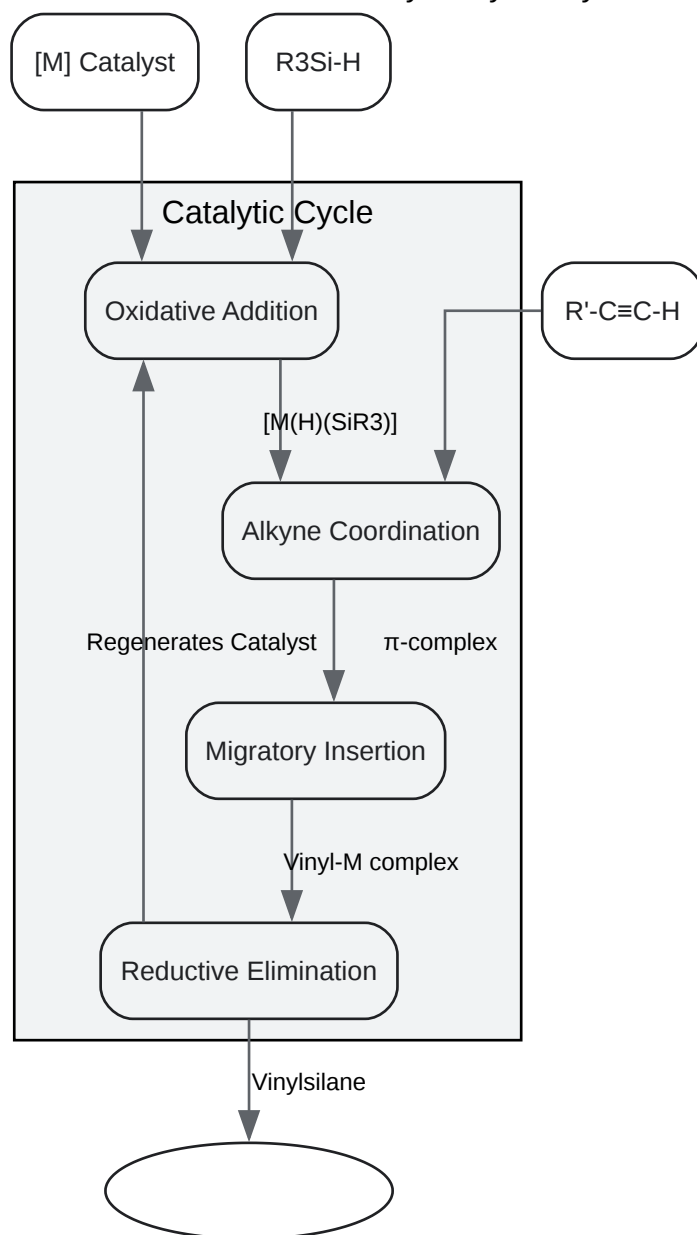
Key Reactions and Mechanisms

Triphenylvinylsilane is a valuable building block in organic synthesis due to the reactivity of the vinyl group, which can participate in a variety of coupling and addition reactions.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond. While **Triphenylvinylsilane** is a product of alkyne hydrosilylation, the vinylsilyl group itself can undergo further reactions. A plausible mechanism for the hydrosilylation of an alkyne to form a vinylsilane is depicted below. The reaction is typically catalyzed by transition metal complexes.^[4]

General Mechanism for Alkyne Hydrosilylation



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Caption: Catalytic cycle of alkyne hydrosilylation.

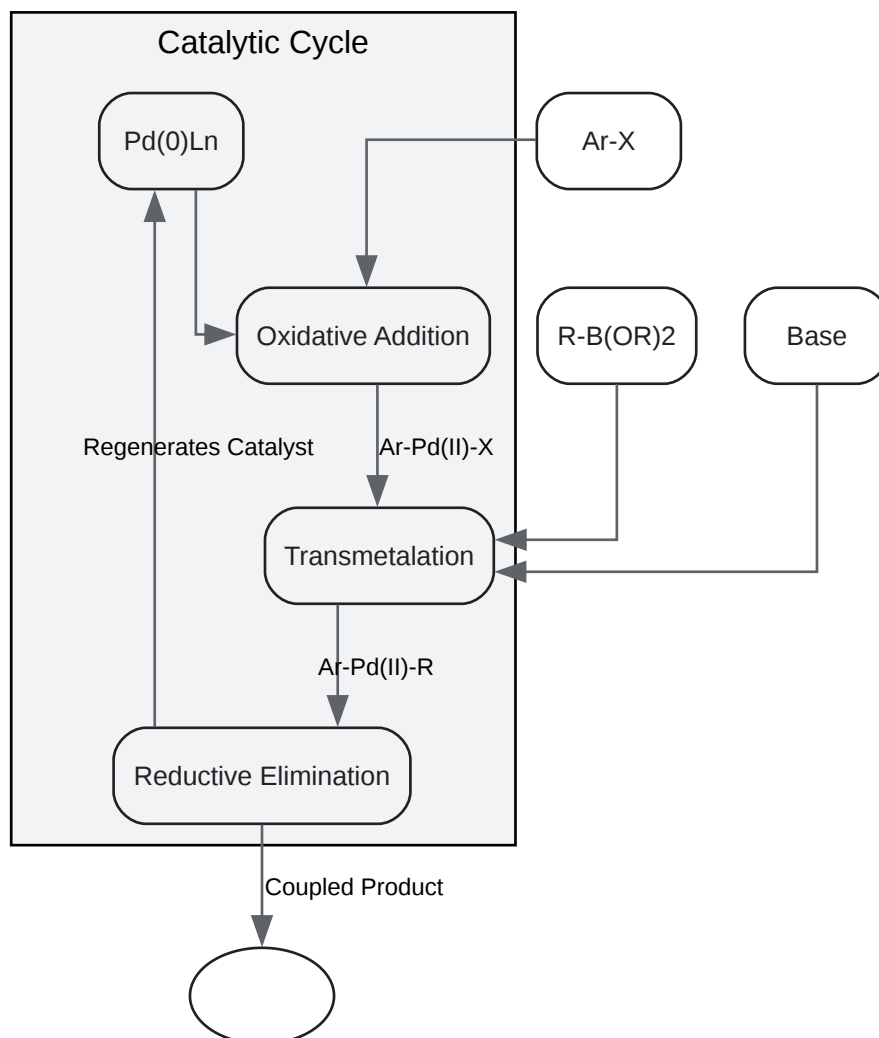
Suzuki-Miyaura Cross-Coupling

Vinylsilanes, including **Triphenylvinylsilane**, can be converted to vinylsilanols or vinylboronates, which are effective coupling partners in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.^[4] The general mechanism involves a palladium catalyst.

Representative Experimental Protocol (Adapted for a Vinylsilane):

- To a flame-dried Schlenk tube, add the vinylsilane (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq), and a base (e.g., K_2CO_3 , 2.0 eq).
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add a deoxygenated solvent mixture (e.g., 1,4-dioxane/water).
- Heat the reaction mixture at 80-100 °C for 12-24 hours.
- After cooling, add water and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle



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Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

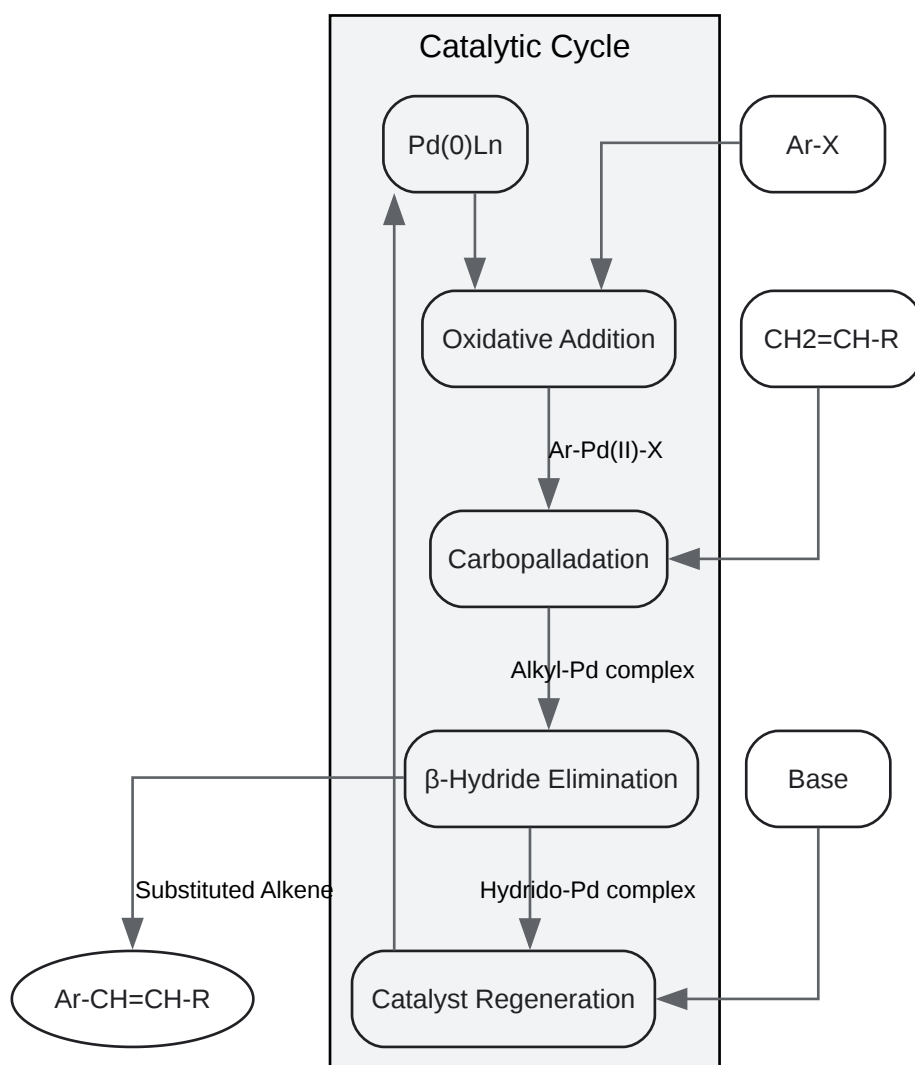
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.^[5] **Triphenylvinylsilane** can act as the alkene component in this reaction.

Representative Experimental Protocol (Adapted for **Triphenylvinylsilane**):

- In a reaction vessel, combine the aryl halide (1.0 eq), **Triphenylvinylsilane** (1.1 eq), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 0.02 eq), a phosphine ligand (e.g., PPh_3 , 0.04 eq), and a base (e.g., Et_3N , 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
- Deoxygenate the mixture by bubbling with an inert gas.
- Heat the reaction mixture to 80-120 °C and monitor by TLC.
- After completion, cool the mixture, filter off the salts, and remove the solvent under reduced pressure.
- Purify the residue by column chromatography.

Heck Reaction Catalytic Cycle



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Caption: Catalytic cycle of the Heck reaction.

Applications in Research and Development

Triphenylvinylsilane and related vinylsilanes are important intermediates in the synthesis of complex organic molecules. Their ability to undergo a variety of transformations makes them valuable in the following areas:

- **Pharmaceutical Synthesis:** The construction of complex carbon skeletons via cross-coupling reactions is a cornerstone of modern drug discovery.
- **Materials Science:** Vinylsilanes are used in the preparation of silicon-containing polymers and materials with unique electronic and optical properties.^[6]
- **Organic Synthesis:** They serve as versatile building blocks for the stereoselective synthesis of substituted alkenes.

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